molecular formula C6H14N2O B051384 (S)-2-Amino-2,3-dimethylbutanamide CAS No. 90377-00-7

(S)-2-Amino-2,3-dimethylbutanamide

Cat. No. B051384
CAS RN: 90377-00-7
M. Wt: 130.19 g/mol
InChI Key: YCPQUHCGFDFLSI-LURJTMIESA-N
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Description

Synthesis Analysis

(S)-2-Amino-2,3-dimethylbutanamide has been synthesized through various methods, including the reaction between 2-amino-2,3-dimethylbutanonitrile and sulfuric acid, leading to a racemic mixture characterized crystallographically (Yong-xian Yin, 2010). Another synthesis involves the reductive benzylation of its amino precursor, followed by reductive methylation (Pavel Drabina et al., 2008).

Molecular Structure Analysis

The crystal structure of (S)-2-Amino-2,3-dimethylbutanamide reveals intermolecular N—H⋯O hydrogen bonds linking the enantiomers into a three-dimensional network. This indicates the compound's ability to form stable crystalline structures, which is crucial for its applications in material science and chemistry (Yong-xian Yin, 2010).

Chemical Reactions and Properties

The compound's reactivity has been explored in various chemical reactions, including its role as a precursor in the synthesis of highly rigid beta-peptides. Its ability to incorporate into different molecular frameworks through stereoselective synthesis showcases its versatility in organic synthesis (Sandra Izquierdo et al., 2005).

Physical Properties Analysis

The physical properties of (S)-2-Amino-2,3-dimethylbutanamide, such as solubility, melting point, and crystalline structure, have been characterized. These properties are essential for understanding the compound's behavior in various environments and applications. The detailed physical properties are not directly discussed in the retrieved documents but can be inferred from molecular structure analysis and synthesis methods.

Chemical Properties Analysis

Its chemical properties, including acid dissociation constants and reactivity towards different chemical reagents, have been studied to understand its behavior in chemical reactions. For instance, the synthesis and acid dissociation of related compounds provide insights into the (S)-2-Amino-2,3-dimethylbutanamide's functional group reactivity and stability (Y. Yanagihara et al., 1972).

Scientific Research Applications

  • Crystallography : The racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide was characterized crystallographically, with intermolecular N—H⋯O hydrogen bonds linking the two enantiomers into a three-dimensional network (Yong-xian Yin, 2010).

  • Organic Synthesis : The synthesis of both (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides and their derivatives demonstrates the compound's utility in organic synthesis and potential applications in catalysis (Pavel Drabina et al., 2008).

  • Medicinal Chemistry and Pharmacology : Studies on N'-benzyl 2-substituted 2-amino acetamides (PAADs) have revealed pronounced activities in animal models of anticonvulsant and neuropathic pain. The structure-activity relationship of these compounds, including derivatives of 2-amino-2,3-dimethylbutanamide, offers insights into novel classes of anticonvulsants (Amber M King et al., 2011).

  • Biochemistry and Molecular Biology : The genetically encoded fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) demonstrates the potential of (S)-2-Amino-2,3-dimethylbutanamide derivatives in studying protein structure, dynamics, and interactions (D. Summerer et al., 2006).

  • Analytical Chemistry and Proteomics : Stable isotope dimethyl labeling of peptides, a method used in quantitative proteomics, can potentially involve derivatives of (S)-2-Amino-2,3-dimethylbutanamide. This method is advantageous for its cost-effectiveness and wide applicability (P. Boersema et al., 2009).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current understanding of the compound and its potential applications .

properties

IUPAC Name

(2S)-2-amino-2,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQUHCGFDFLSI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2,3-dimethylbutanamide

Synthesis routes and methods I

Procedure details

In a similar way, hydrolysis of the (+)-2-amino-2,3-dimethylbutyronitrile with sulfuric acid yields the (-)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C., [α]D25 =-57.14° (c=0.0654 g/ml THF).
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (29.7 ml) is cooled with stirring in an ice-acetone cooling bath. To the acid is added 11.8 g (-)-2-amino-2,3-dimethylbutyronitrile with [α]D25 =-7.31° (C=0.0368 g/ml THF) at such a rate that the temperature does not go above 25° C. After the addition, the temperature of the reaction mixture is slowly raised to 100° C. and held at that temperature for one hour. After cooling the mixture in an ice-acetone bath, 85 ml concentrated ammonia is added at such a rate that the temperature does not exceed 75° C. The mixture is extracted five times with methylene chloride, the combined extracts dried and concentrated. This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF). This solid is recrystallized from methylene chloride-hexane to give 11.2 g of (+)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C. [α]D25 =+59.38° (c=0.0162 g/ml THF).
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29.7 mL
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11.8 g
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85 mL
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Synthesis routes and methods III

Procedure details

To concentrated sulfuric acid (29.7 ml), cooled with stirring in an ice-acetone cooling bath, is added 11.8 g (-)-2-amino-2,3-dimethylbutyronitrile with [α]D25 =7.31° (c=0.0368 g/ml THF) at such arate that the temperature does not go above 25° C. After the addition, the temperature of the reaction mixture is slowly raised to 100° C. and held at that temperature for one hour. After cooling the mixture in an ice-acetone bath, 85 ml concentrated ammonium hydroxide is added at such a rate that the temperature does not exceed 75° C. The mixture is extracted five times with methylene chloride, the combined extracts dried and concentrated. This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF). This solid is recrystallized from methylene chloride-hexane to give 11.2 g of (+)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C. [α ]D25 =+59.38° (c=0.0162 g/ml THF).
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29.7 mL
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11.8 g
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85 mL
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Synthesis routes and methods IV

Procedure details

A solution of 3.0 g of (-)-2-amino-2,3-dimethylbutyronitrile, [α]D =-6.71° (c=0.03307 g/ml THF) in 10 ml methylene chloride is added with stirring at 80° C. to 13.95 g of concentrated sulfuric acid. The solution is heated for one hour, allowed to cool and 14 g of ice is added. Next, 27 ml of concentrated ammonia is added while cooling. The resulting solution is extracted with methylene chloride (5×25 ml). The combined extracts are dried and evaporated to dryness to afford 3.23 g of title product, mp 81°-83° C., [α]D =+53.04° (c =0.0313 g/ml THF).
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3 g
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10 mL
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14 g
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27 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2,3-dimethylbutanamide
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(S)-2-Amino-2,3-dimethylbutanamide

Citations

For This Compound
23
Citations
M Sedlák, P Drabina, I Císařová, A Růžička… - Tetrahedron letters, 2004 - Elsevier
New ligands and their complexes with iron(III) chloride have been suggested and prepared: (R,S)-, (R,R)- and (S,S)-2,6-bis(1-benzyl-4-isopropyl-4-methyl-4,5-dihydro-1H-imidazol-5-on-…
Number of citations: 35 www.sciencedirect.com
I Panov, P Drabina, Z Padělková… - Journal of …, 2010 - Wiley Online Library
The reaction of aldehydes (pentanal, benzaldehyde, 4‐methoxybenzaldehyde, 4‐nitrobenzaldehyde, salicylaldehyde, pyridin‐2‐carbaldehyde) with 1‐aminocyclopentancarboxamide …
Number of citations: 13 onlinelibrary.wiley.com
P Drabina, M Sedlák, I Císařová, A Růžička… - … Letters. 2004, vol. 45 …, 2004 - dk.upce.cz
New ligands and their complexes with iron(III) chloride have been suggested and prepared: (R,S)-, (R,R)- and (S,S)-2,6-bis(1-benzyl-4-isopropyl-4-methyl-4,5-dihydro-1H-imidazol-5-on-…
Number of citations: 0 dk.upce.cz
L Harmand, P Drabina, V Pejchal, L Husáková… - Tetrahedron letters, 2015 - Elsevier
Imidazolidine-4-one derivatives were anchored by the thiol-ene click reaction to a swellable pearl-like polystyrene copolymer and their complexes with Cu(II) acetate were utilized as …
Number of citations: 20 www.sciencedirect.com
I Panov, P Drabina, Z Padelkova… - The Journal of …, 2011 - ACS Publications
Ten optically pure substituted 2-(pyridin-2-yl)imidazolidin-4-ones, 1a–d, 2a–4a, and 2b–4b, were prepared and characterized. The absolute configurations of individual ligands were …
Number of citations: 62 pubs.acs.org
I Panov, P Drabina, J Hanusek, M Sedlák - Tetrahedron: Asymmetry, 2011 - Elsevier
The acylation of substituted 2-aminopropanamides with (2S)-Boc-proline, (2S)-Cbz-proline and (2S)-Bn-proline was used to prepare substituted 1-protected N-(1-carbamoyl-1,1-dialkyl-…
Number of citations: 15 www.sciencedirect.com
M Sedlák, P Drabina, R Keder, J Hanusek… - Journal of …, 2006 - Elsevier
New chiral N,N-bidentate ligands derived from substituted 2-(4-isopropyl-4-methyl-4,5-dihydro-1H-imidazol-5-one-2-yl)pyridines have been prepared and characterised by means of 1 H…
Number of citations: 61 www.sciencedirect.com
M Sedlák, P Drabina, V Lánský… - Journal of Heterocyclic …, 2008 - Wiley Online Library
Reactions of 3‐chlorobenzo[b]thiophene‐2‐carbonyl chloride with 2‐alkyl‐2‐aminopropanamides have been used to prepare a series of carboxamides 1a‐d (yields 61‐85%). The …
Number of citations: 7 onlinelibrary.wiley.com
G Nováková, P Drabina, B Frumarová… - Advanced Synthesis & …, 2016 - Wiley Online Library
This paper describes the preparation of enantioselective catalysts based on derivatives of imidazolidine‐4‐thione and their subsequent anchoring by means of a sulfur atom on a …
Number of citations: 21 onlinelibrary.wiley.com
P Drabina, B Brož, Z Padělková, M Sedlák - Journal of Organometallic …, 2011 - Elsevier
The paper describes preparation of a chiral bidentate ligand – 2-(2-bromophenyl)-4,5-dihydro-1H-imidazol-5-one, and a tridentate ligand – 2-bromo-1,3-bis(4,5-dihydro-1H-imidazol-5-…
Number of citations: 19 www.sciencedirect.com

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